molecular formula C49H77N13O10S2 B035151 d(CH2)5[D-Ile2,Ile4]VP CAS No. 103529-95-9

d(CH2)5[D-Ile2,Ile4]VP

Cat. No.: B035151
CAS No.: 103529-95-9
M. Wt: 1072.4 g/mol
InChI Key: CNWFVLCMGVAHSD-HAEBMLOOSA-N
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Description

The compound d(CH₂)₅[D-Ile²,Ile⁴]AVP is a synthetic analogue of arginine vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body. This compound is specifically designed to mimic the biological activity of arginine vasopressin while exhibiting enhanced stability and selectivity for certain receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d(CH₂)₅[D-Ile²,Ile⁴]AVP involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of d(CH₂)₅[D-Ile²,Ile⁴]AVP follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

d(CH₂)₅[D-Ile²,Ile⁴]AVP: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bonds, oxidized derivatives, and substituted analogues with varying biological activities .

Scientific Research Applications

d(CH₂)₅[D-Ile²,Ile⁴]AVP: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of d(CH₂)₅[D-Ile²,Ile⁴]AVP involves its interaction with vasopressin receptors, particularly the V1 and V2 receptors. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to various physiological effects such as vasoconstriction and water reabsorption in the kidneys .

Comparison with Similar Compounds

d(CH₂)₅[D-Ile²,Ile⁴]AVP: is unique due to its enhanced stability and selectivity for vasopressin receptors. Similar compounds include:

These analogues highlight the versatility of peptide modifications in tailoring biological activity and stability for specific research and therapeutic applications.

Properties

IUPAC Name

(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H77N13O10S2/c1-5-27(3)40(60-39(65)23-30-16-10-11-19-36(30)74)46(70)57-32(22-29-14-8-7-9-15-29)44(68)61-41(28(4)6-2)47(71)58-33(24-37(50)63)43(67)59-34(26-73)48(72)62-21-13-18-35(62)45(69)56-31(17-12-20-54-49(52)53)42(66)55-25-38(51)64/h7-9,14-15,27-28,30-35,40-41,73H,5-6,10-13,16-26H2,1-4H3,(H2,50,63)(H2,51,64)(H,55,66)(H,56,69)(H,57,70)(H,58,71)(H,59,67)(H,60,65)(H,61,68)(H4,52,53,54)/t27-,28+,30?,31-,32-,33-,34-,35-,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWFVLCMGVAHSD-HAEBMLOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC3CCCCC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]([C@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC3CCCCC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H77N13O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1072.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103529-95-9
Record name Argipressin, beta-mercapto(beta,beta)-cyclopentamethylenepropionic acid(1)-ile(2,4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103529959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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